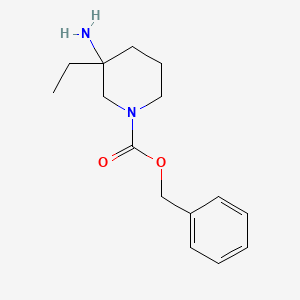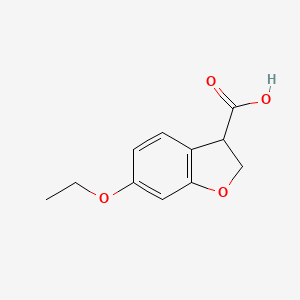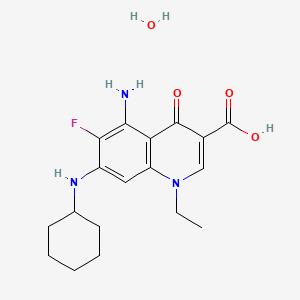![molecular formula C16H21NO3S B6604926 4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763780-23-8](/img/structure/B6604926.png)
4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane, commonly known as CPMMB, is a cyclic organic compound that has been extensively studied for its potential applications in scientific research. CPMMB is a versatile compound, as it can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis.
科学的研究の応用
CPMMB is a versatile compound that has a wide range of scientific research applications. CPMMB can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis. In coordination chemistry, CPMMB can be used to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In biochemistry, CPMMB can be used as a substrate for enzymes, allowing researchers to study the function of enzymes in detail. In organic synthesis, CPMMB can be used as a catalyst to facilitate the formation of organic compounds.
作用機序
The mechanism of action of CPMMB is not yet fully understood. However, it is believed that CPMMB acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows CPMMB to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In addition, CPMMB can also act as a substrate for enzymes, allowing researchers to study the function of enzymes in detail.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMMB are not yet fully understood. However, it is believed that CPMMB can act as a Lewis acid, which means that it can accept electrons from other molecules. This allows CPMMB to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In addition, CPMMB can also act as a substrate for enzymes, allowing researchers to study the function of enzymes in detail.
実験室実験の利点と制限
The advantages of using CPMMB in lab experiments include its versatility, cost-effectiveness, and ease of synthesis. CPMMB can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis. In addition, CPMMB can be synthesized using a variety of methods, including the Stille coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The main limitation of using CPMMB in lab experiments is that its mechanism of action is not yet fully understood.
将来の方向性
There are a number of potential future directions for research on CPMMB. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research into the synthesis of CPMMB and its derivatives could lead to the development of more efficient and cost-effective methods of synthesizing the compound. Finally, further research into the structure-activity relationships of CPMMB could lead to the development of novel compounds with improved activity.
合成法
CPMMB can be synthesized by a variety of methods, including the Stille coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is the most common method of synthesizing CPMMB, as it is relatively simple and cost-effective. In this reaction, an alkyl halide and aryl halide are reacted with a palladium catalyst in the presence of an organotin reagent. The Suzuki-Miyaura cross-coupling reaction is also used to synthesize CPMMB, but it is more expensive and requires more steps than the Stille coupling reaction. The Sonogashira coupling reaction is the most difficult method of synthesizing CPMMB, as it requires the use of a palladium catalyst, an organotin reagent, and a base.
特性
IUPAC Name |
4-(cyclopropylmethoxy)-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-2-6-15(7-3-12)21(18,19)17-11-16(8-14(17)9-16)20-10-13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUPJIEVLDDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)


![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)


![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,3,3,3-pentafluoropropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604947.png)